1-(4-Methoxyphenyl)-2-methyl-1H-indole
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Overview
Description
1-(4-Methoxyphenyl)-2-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a methoxyphenyl group attached to the indole core. Indoles are heterocyclic compounds with significant importance in organic chemistry due to their presence in many natural products and pharmaceuticals. The methoxy group at the para position of the phenyl ring and the methyl group at the second position of the indole ring contribute to the compound’s unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, 4-methoxyphenylhydrazine and acetone can be used as starting materials. The reaction typically proceeds in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, followed by heating to induce cyclization .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring or the methoxy group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound’s structural similarity to natural indoles makes it useful in studying biological processes and interactions, such as enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes exploring its role as an anti-inflammatory, anticancer, or antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-methyl-1H-indole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1H-indole: Lacks the methyl group at the second position, which can alter its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-2-methyl-1H-imidazole:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H15NO |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methylindole |
InChI |
InChI=1S/C16H15NO/c1-12-11-13-5-3-4-6-16(13)17(12)14-7-9-15(18-2)10-8-14/h3-11H,1-2H3 |
InChI Key |
KXHXUTWHCXGNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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